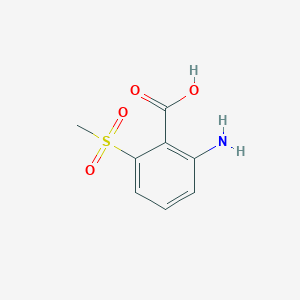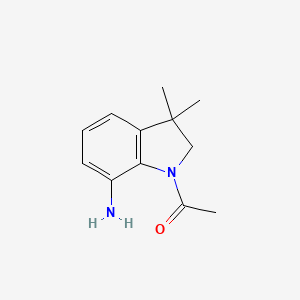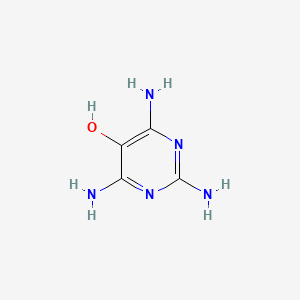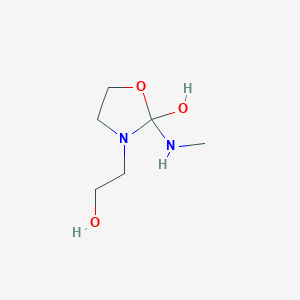
5-(Dimethylamino)-2-(methylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-(methylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of both dimethylamino and methylamino groups attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid, followed by reduction and subsequent amination reactions. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficiency and safety. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)-2-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-2-(methylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-2-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. The presence of amino groups allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 2-(Methylamino)benzoic acid
- Benzofuran derivatives
Comparison
Compared to similar compounds, 5-(Dimethylamino)-2-(methylamino)benzoic acid exhibits unique reactivity due to the presence of both dimethylamino and methylamino groups. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in various fields.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-(dimethylamino)-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-11-9-5-4-7(12(2)3)6-8(9)10(13)14/h4-6,11H,1-3H3,(H,13,14) |
Clave InChI |
HIFFNAQTINMSGB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)N(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)

